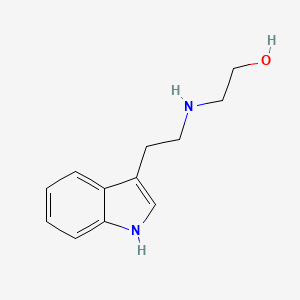

2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(1H-indol-3-yl)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,13-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOGCVUPZSAKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493801 | |

| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37465-61-5 | |

| Record name | 2-{[2-(1H-Indol-3-yl)ethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol and Analogues

Precursor Synthesis and Utility: Focus on 2-(1H-Indol-3-yl)ethanamine (Tryptamine) as a Key Intermediate

2-(1H-Indol-3-yl)ethanamine, commonly known as tryptamine (B22526), is a monoamine alkaloid that serves as the fundamental building block for the synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol and a vast array of other biologically significant compounds. nih.govgrinnell.eduacs.org The tryptamine scaffold, consisting of an indole (B1671886) ring fused to a pyrrole (B145914) ring with a 2-aminoethyl group at the third carbon, is a shared feature in many natural products and pharmaceuticals. nih.govgrinnell.eduresearchgate.netwikipedia.org It is a biosynthetic precursor to numerous alkaloids and is frequently employed as a chemical starting point in the total synthesis of complex molecules. nih.gov

Tryptamine is commercially available, though its cost and availability can be influenced by substitution patterns on the indole ring. grinnell.edu Beyond direct purchase, tryptamine can be synthesized through several established methods. A primary route involves the decarboxylation of the essential amino acid L-tryptophan, often achieved by heating in a high-boiling solvent like acetophenone. youtube.comnih.gov Another classic and versatile method is the Fischer indole synthesis, which can be adapted to produce a wide range of tryptamines. researchgate.netrsc.org This reaction typically involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For tryptamine synthesis, a suitable latent form of 4-aminobutanal (B194337) is required as the carbonyl component. researchgate.net More recent synthetic strategies have also been developed, including methods starting from 2-iodoaryl allenyl amines that undergo radical cyclization to form the indole structure. acs.org The utility of tryptamine as a precursor is immense, providing a readily available nucleophilic amine for further elaboration into more complex structures. grinnell.eduacs.org

Direct Synthetic Routes towards this compound and Related Compounds

The construction of this compound and its analogues from tryptamine can be achieved through several direct synthetic strategies. These methods focus on forming the new carbon-nitrogen bond or related linkages at the primary amine of the tryptamine side chain.

N-alkylation of the primary amine of tryptamine is the most direct approach to synthesizing this compound. This can be accomplished by reacting tryptamine with a suitable two-carbon electrophile containing a hydroxyl group or its precursor. A common method involves the reaction with 2-haloethanols, such as 2-chloroethanol (B45725) or 2-bromoethanol, where the amine displaces the halide to form the desired secondary amine.

A greener and more efficient method for the N-alkylation of tryptamine utilizes alcohols as the alkylating agents through a "borrowing hydrogen" methodology. researchgate.netnih.gov This process, often catalyzed by iridium complexes, proceeds under mild conditions (e.g., 70 °C) and shows high selectivity for monoalkylation, thus avoiding the common problem of over-alkylation to the tertiary amine. researchgate.netbath.ac.uk The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine, followed by the return of the hydrogen to complete the catalytic cycle. researchgate.netnih.gov

Amidation of tryptamine, followed by reduction, provides another robust route. Tryptamine can be reacted with an activated carboxylic acid, such as an acyl chloride or an acid anhydride, to form an N-acyltryptamine. For instance, reaction with oleanolic acid derivatives has been used to create novel amides. mdpi.com In the context of synthesizing the target compound, reaction with a derivative like 2-acetoxyacetyl chloride would yield an intermediate amide. Subsequent reduction of the amide carbonyl group, typically with a powerful reducing agent like lithium aluminum hydride (LAH), would furnish the N-(2-hydroxyethyl) side chain. The Speeter and Anthony synthesis is a well-established two-step procedure for producing N,N-disubstituted tryptamines that involves an initial reaction with oxalyl chloride to form a glyoxalylamide intermediate, which is then reduced using LAH. psu.edunih.gov This can be adapted for the synthesis of asymmetrically substituted tryptamines. psu.edu

| Method | Alkylating/Acylating Agent | Catalyst/Reagent | Key Features |

| Direct Alkylation | 2-Haloethanol (e.g., 2-chloroethanol) | Base | Classical nucleophilic substitution. |

| "Borrowing Hydrogen" | Ethanol (B145695) | Iridium catalyst | Green, efficient, high monoalkylation selectivity. researchgate.netnih.gov |

| Reductive Amination | Glycolaldehyde (B1209225) | Reducing agent (e.g., NaBH₃CN) | Direct formation of the C-N bond via an imine intermediate. |

| Amidation-Reduction | Activated Acetic Acid Derivative | 1. Coupling agent (e.g., EDC, HOBt) 2. Reducing agent (e.g., LAH) | Versatile route, applicable to a wide range of acyl groups. psu.edu |

Condensation reactions between the primary amine of tryptamine and various aldehydes or ketones lead to the formation of imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to fully protonate the nucleophilic amine, which would render it unreactive. libretexts.org

While the formation of an imine does not directly yield this compound, it is a key step in reductive amination pathways. The in situ or subsequent reduction of the C=N double bond of the imine provides a secondary amine. For example, reacting tryptamine with glycolaldehyde would form an intermediate imine, which upon reduction with a suitable hydride reagent like sodium borohydride (B1222165) or sodium cyanoborohydride, would yield the target compound. This strategy is widely applicable for synthesizing a diverse library of N-substituted tryptamines by varying the aldehyde or ketone component. libretexts.orgresearchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity. acs.org

For the synthesis of diverse indole-containing scaffolds, MCRs involving tryptamine have been developed. A notable example is the one-pot, three-component condensation reaction of tryptamine, an aldehyde, and a thiol to produce tryptamine-thiazolidin-4-one derivatives. acs.org In this case, tryptamine acts as the amine component, which condenses with an aldehyde to form a Schiff base. This intermediate then undergoes cyclization with a mercaptoacetic acid derivative to form the thiazolidinone ring. While this specific example does not produce the target compound, it illustrates the power of MCRs to build complex tryptamine analogues in a single, efficient step. acs.org Such approaches are crucial for creating libraries of related compounds for further study.

Strategies for Functionalization and Derivatization of the Indole Ring System

The indole nucleus of this compound and its precursors is amenable to a wide range of functionalization reactions, allowing for the synthesis of a diverse array of analogues. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution.

Common derivatization strategies include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at various positions of the indole ring, often at C5 or C6, can significantly alter the electronic properties and biological activity of the molecule.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups onto the indole ring, although controlling the position of substitution can be challenging.

Nitration: Nitration of the indole ring, typically at the C5 position, provides a nitro-tryptamine derivative which can be subsequently reduced to an amino group, opening pathways for further functionalization.

Hydroxylation/Alkoxylation: The introduction of hydroxyl or alkoxy groups, particularly at the C4, C5, or C6 positions, is a common modification. For example, 5-hydroxytryptamine (serotonin) and 5-methoxytryptamine (B125070) are important naturally occurring tryptamine derivatives. nih.gov

Sulfonylation: The hydroxyl group of 5-hydroxytryptamine can be converted into various sulfonate esters, such as tosylates or triflates, which can serve as leaving groups for further substitution or as important functional groups in their own right. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the indole ring, offering a more atom-economical approach to derivatization compared to classical electrophilic substitution. rsc.org For instance, direct C-H olefination has been used to modify the indole scaffold. rsc.org

These modifications can be performed on tryptamine before the side chain is elaborated or on the final target molecule, depending on the compatibility of the functional groups with the reaction conditions. researchgate.net

| Position on Indole Ring | Type of Functionalization | Example Reagent/Reaction | Reference |

| C2 | C-H Olefination | Aldehydes (for ring formation) | rsc.org |

| N1 (Indole Nitrogen) | Alkylation | Methyl 2-bromoacetate | |

| C5 | Sulfonylation (from 5-OH) | Trifluoromethanesulfonyl chloride | nih.gov |

| C5 | Tosylation (from 5-OH) | p-Toluenesulfonyl chloride | nih.gov |

| Various | C-H Functionalization | (±)-10-camphorsulfonic acid (CSA) catalyzed reactions | researchgate.net |

Side-Chain Modifications and Diversification of the Ethylamino Moiety

Beyond the indole ring, the ethylamino side chain of this compound offers numerous opportunities for modification. These alterations can fine-tune the molecule's properties by changing the steric and electronic environment around the nitrogen atom.

N-Alkylation/N-Acylation: The secondary amine of the target compound is nucleophilic and can be further alkylated or acylated. For example, reductive amination with formaldehyde (B43269) can introduce a methyl group to yield N-hydroxyethyl-N-methyltryptamine. sciencemadness.org Acylation with various acid chlorides or anhydrides can produce a range of amides.

Cyclization: The side chain can be incorporated into a new ring system. For instance, reacting tryptamine with a diol like pentane-1,5-diol can lead to the formation of N-heterocycles. researchgate.netbath.ac.uk Another strategy involves restricting the conformation of the side chain by incorporating it into a piperidine (B6355638) or tetrahydrocarbazole ring system, which has been shown to shift biological receptor selectivity. nih.gov

β-Substitution: Introducing substituents at the β-carbon of the ethylamino side chain (the carbon adjacent to the indole ring) creates another class of analogues. A powerful method for this involves the regioselective ring-opening of activated aziridines with indoles. nih.gov This approach allows for the synthesis of various β-substituted tryptamines. nih.gov

Chain Homologation/Shortening: While less common for this specific target, general strategies exist to lengthen or shorten the ethylamino chain, leading to aminopropyl or aminomethyl indole derivatives, respectively.

These modifications allow for systematic exploration of the structure-activity relationships of tryptamine derivatives, highlighting the versatility of the ethylamino moiety as a point for diversification. nih.govnih.gov

Advanced Analytical Characterization of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol and Its Derivatives

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of electromagnetic radiation with the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. uobasrah.edu.iq

For 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, the ¹H NMR spectrum would display distinct signals for each unique proton. The indole (B1671886) ring protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton on the indole nitrogen (N-H) would present as a broad singlet, often at a high chemical shift (δ > 8.0 ppm). The vinyl proton at the C2 position of the indole ring would be a singlet around δ 7.0 ppm. The ethyl side chain and the ethanolamine (B43304) moiety protons would appear in the aliphatic region (typically δ 2.5-4.0 ppm). The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and the amine (-CH₂NH-) would show characteristic shifts and coupling patterns. youtube.comresearchgate.net The protons of the ethyl bridge between the indole and the amine would likely appear as two distinct triplets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The indole ring would show eight distinct signals in the aromatic region (δ 110-140 ppm). The carbons of the ethylaminoethanol (B8294368) side chain would appear in the aliphatic region (δ 40-70 ppm). The chemical shifts would confirm the connectivity of the different parts of the molecule. youtube.com

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Indole N-H | > 8.0 | Broad Singlet | Exchangeable with D₂O |

| Indole C4-H, C7-H | 7.5 - 7.7 | Doublet | Aromatic protons |

| Indole C5-H, C6-H | 7.1 - 7.3 | Multiplet | Aromatic protons |

| Indole C2-H | ~ 7.0 | Singlet | Vinyl proton |

| Hydroxyl O-H | Variable | Broad Singlet | Exchangeable with D₂O |

| -CH₂-OH | ~ 3.6 | Triplet | Methylene adjacent to hydroxyl |

| Indole-CH₂- | ~ 2.9 | Triplet | Methylene adjacent to indole |

| -NH-CH₂- | ~ 2.8 | Multiplet | Methylene adjacent to amine |

| Amine N-H | Variable | Broad Singlet | Exchangeable with D₂O |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Indole C8 (C=C-N) | ~ 136 |

| Indole C9 (Ar C-N) | ~ 127 |

| Indole C2 | ~ 122 |

| Indole C4, C5, C6, C7 | 111 - 121 |

| Indole C3 | ~ 112 |

| -CH₂-OH | ~ 60 |

| -NH-CH₂- | ~ 51 |

| Indole-CH₂-CH₂- | ~ 49 |

| Indole-CH₂- | ~ 25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A broad band in the region of 3200-3500 cm⁻¹ would indicate the overlapping stretching vibrations of the O-H (alcohol) and N-H (indole and secondary amine) groups. docbrown.info C-H stretching vibrations from the aromatic indole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain would be found just below 3000 cm⁻¹. researchgate.net The spectrum would also contain a "fingerprint region" below 1500 cm⁻¹, which is unique to the molecule and useful for identification by comparison to a reference spectrum. docbrown.info

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H Stretch, N-H Stretch | Alcohol, Secondary Amine, Indole |

| 3050-3150 | C-H Stretch | Aromatic (Indole) |

| 2850-2960 | C-H Stretch | Aliphatic (Side Chain) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1050-1150 | C-O Stretch | Alcohol |

| 1020-1250 | C-N Stretch | Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about conjugated systems and chromophores. For this compound, the UV-Vis spectrum is dominated by the electron-rich indole ring system. nih.gov Indole and its 3-substituted derivatives typically exhibit strong absorption maxima (λ_max) in the ultraviolet region, generally around 220 nm and 280 nm, with a shoulder near 290 nm. umaine.edu The precise position and intensity of these peaks can be influenced by the solvent and the specific substituents on the indole ring.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. whitman.edu For this compound (Molecular Formula: C₁₂H₁₆N₂O), the molecular weight is 204.27 g/mol . calpaclab.com

In an MS experiment, the molecule would be ionized to produce a molecular ion peak (M⁺˙) at m/z ≈ 204. Since the molecule contains two nitrogen atoms, this peak would conform to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms). libretexts.org

The fragmentation pattern is highly predictable. The most characteristic fragmentation for tryptamine (B22526) derivatives involves the cleavage of the bond beta to the indole ring, leading to the formation of a stable quinolinium cation or a related indolenium species. This results in a prominent base peak at m/z 130. Another significant fragmentation pathway is the alpha-cleavage adjacent to the secondary amine, which would result in the loss of a CH₂OH radical (mass = 31) to give a fragment at m/z 173, or the loss of the indolylethyl group to give a fragment at m/z 60. libretexts.orgmiamioh.edu Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures. ncsu.edu

Interactive Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragment Structure |

| 204 | Molecular Ion [M]⁺˙ | [C₁₂H₁₆N₂O]⁺˙ |

| 173 | [M - CH₂OH]⁺ | [C₁₁H₁₃N₂]⁺ |

| 144 | [Indolylethyl]⁺ | [C₁₀H₁₀N]⁺ |

| 130 | [Quinolinium/Indolenium]⁺ | [C₉H₈N]⁺ |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to confirm the empirical and molecular formula. For a purified sample of this compound, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C₁₂H₁₆N₂O. calpaclab.com

Interactive Table 5: Theoretical Elemental Composition of C₁₂H₁₆N₂O

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 12 | 144.132 | 70.56% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.90% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.72% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.83% |

| Total | 204.273 | 100.00% |

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and checking purity. A spot of the compound on a silica (B1680970) gel plate, when developed with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol), would result in a single spot with a characteristic retention factor (Rf) value, indicating the absence of major impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination and analysis. A suitable method for this compound would likely involve a reversed-phase (RP) column, such as a C18 column. nih.gov The mobile phase would typically be a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection using a UV detector set to one of the indole absorbance maxima (e.g., 280 nm) would produce a chromatogram. A pure sample would show a single, sharp peak at a specific retention time. The peak area can be used to quantify the compound and determine its purity relative to any detected impurities. nih.govresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique prized for its simplicity, speed, and versatility in separating components of a mixture. proquest.comchemistryhall.com The principle of separation relies on the differential partitioning of analytes between a solid adsorbent material (the stationary phase) coated on a flat plate and a liquid solvent system (the mobile phase) that moves up the plate via capillary action. chemistryhall.comrjpbcs.com Compounds with a stronger affinity for the stationary phase move a shorter distance, while those more soluble in the mobile phase travel further up the plate. critical.consulting This differential migration results in separation.

For the analysis of tryptamine derivatives like this compound, the most common stationary phase is silica gel, a polar adsorbent. critical.consultingreddit.com The separation of these relatively polar, nitrogen-containing compounds is typically achieved using normal-phase TLC, where the mobile phase is less polar than the stationary phase. chromatographyonline.com The choice of mobile phase is critical for achieving optimal separation and is often a mixture of solvents with varying polarities, sometimes modified with a small amount of acid or base to improve the resolution of basic compounds like amines. chromatographyonline.com

Several mobile phase systems have proven effective for the separation of various tryptamines. For instance, a system of methanol and 28% ammonia (B1221849) (100:1.5, v/v) has been successfully used to separate tryptophan, serotonin (B10506), and other psychoactive tryptamines on silica gel plates. critical.consulting Another study focusing on a broad range of 12 natural and synthetic tryptamines found that mobile phases consisting of 2:1:1 n-butanol:water:glacial acetic acid and 100:1.5 methanol:glacial acetic acid provided the most successful results, offering good resolution and a wide spread of Retention Factor (Rf) values. proquest.com The Rf value, the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for compound identification under standardized conditions. chemistryhall.comchemcoplus.co.jp

Visualization of the separated spots on the TLC plate is commonly achieved by exposing the plate to ultraviolet (UV) light, typically at 365 nm, under which indole derivatives often fluoresce. critical.consultingnih.gov To enhance detection, chromogenic spray reagents can be used. A widely used reagent for tryptamines is p-dimethylaminobenzaldehyde (p-DMAB), which reacts with the indole nucleus to produce distinctly colored spots. proquest.comchemcoplus.co.jp Other reagents like sodium hypochlorite (B82951) can also be used to form fluorescent products upon heating. nih.gov

Interactive Table 1: Thin-Layer Chromatography Systems for Tryptamine Derivatives

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application Notes | Source(s) |

| Silica Gel | Methanol–28% Ammonia (100:1.5, v/v) | UV light (365 nm) after heating; Sodium Hypochlorite spray | Effective for separating tryptophan, serotonin, and various psychoactive tryptamines. | critical.consultingnih.gov |

| Silica Gel | n-Butanol: Water: Glacial Acetic Acid (2:1:1, v/v/v) | p-Dimethylaminobenzaldehyde (p-DMAB) reagent | Provided good resolution and Rf value distribution for 12 different tryptamine compounds. | proquest.com |

| Silica Gel | Methanol: Glacial Acetic Acid (100:1.5, v/v) | p-Dimethylaminobenzaldehyde (p-DMAB) reagent | Another highly successful system for resolving a wide range of natural and synthetic tryptamines. | proquest.com |

| Silica Gel | n-Propanol: Water (70:30, v/v) | 2,3-dichloro-1,4-naphthaquinone and isatin | Used for producing distinguishable and stable colors with various amino acids and related compounds. | |

| Silica Gel | Chloroform: Methanol: Concentrated Ammonia (2:2:1, v/v/v) | Ninhydrin spray | General system for the identification of amino acids and other primary/secondary amines. | crsubscription.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers superior resolution, speed, and quantitative accuracy compared to TLC. proquest.com It is a form of column chromatography where the sample mixture is pumped through a column packed with a stationary phase in a high-pressure liquid mobile phase. The predominant mode for analyzing tryptamine and indole derivatives is Reversed-Phase HPLC (RP-HPLC). sielc.comscielo.org.za In RP-HPLC, the stationary phase is nonpolar (e.g., silica chemically modified with alkyl chains), and the mobile phase is a more polar aqueous-organic mixture. chromatographyonline.com

The most common stationary phase for this application is an octadecylsilane-bonded silica (C18) column. google.comchemrxiv.org This type of column provides excellent separation efficiency for polar organic compounds. chemrxiv.org The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. More polar compounds have less affinity for the C18 packing and elute earlier, while less polar compounds are retained longer.

The mobile phase in RP-HPLC for tryptamine analysis typically consists of a mixture of acetonitrile or methanol and water. sielc.comnih.gov To improve peak shape and resolution, especially for basic compounds like this compound, the mobile phase is often buffered or modified with an acid. sielc.comresearchgate.net Common additives include phosphoric acid, formic acid, or ammonium (B1175870) acetate (B1210297)/formate (B1220265). sielc.comgoogle.comresearchgate.net For instance, a method using acetonitrile, water, and phosphoric acid has been shown to be effective for tryptamine analysis. sielc.com For applications requiring compatibility with mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium formate are preferred over non-volatile ones like phosphoric acid. sielc.comchemrxiv.org

Detection is most commonly performed using an ultraviolet (UV) detector. google.com The indole ring common to these compounds exhibits strong UV absorbance. Detection is often carried out at a wavelength of 280 nm, which is characteristic of the indole chromophore, or at 220 nm for increased sensitivity. google.comnih.govresearchgate.net A method for determining tryptamine content utilized a C18 column with a mobile phase of methanol-acetonitrile-0.025mol/L ammonium acetate solution (5:30:65, v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 280 nm. google.com Another rapid method for psilocybin and psilocin used a C18 column with a dilute aqueous ammonium formate buffer and acetonitrile, demonstrating a total runtime of under 2 minutes. chemrxiv.orgresearchgate.net

Interactive Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Tryptamine and Indole Derivatives

| Stationary Phase (Column) | Mobile Phase Composition | Flow Rate | Detection | Application Notes | Source(s) |

| C18 Reversed-Phase | Methanol-Acetonitrile-0.025mol/L Ammonium Acetate (5:30:65, v/v/v) | 1.0 mL/min | UV at 280 nm | Provides a stable and accurate method for determining tryptamine content with good linearity. | google.com |

| Newcrom R1 (Reversed-Phase) | Acetonitrile, Water, and Phosphoric Acid | Not specified | UV, MS | Simple conditions for tryptamine analysis. Phosphoric acid can be replaced with formic acid for MS compatibility. | sielc.com |

| Agilent Poroshell 120 EC-C18 (2.7µm) | Acetonitrile and aqueous Ammonium Formate (0.143 mM) | 1.0 mL/min | UV at 220 nm | Rapid ( < 2 min) and efficient quantification of psilocybin and psilocin with high reliability. | chemrxiv.orgresearchgate.net |

| Waters Symmetry RP18 in tandem with Thermoquest BDS C18 | Acetonitrile-Water Gradient | Not specified | UV (280 nm) & Fluorescence (ex. 335 nm; em. 415 nm) | Simultaneous determination of indole-3-carbinol (B1674136) and its various acid condensation products in plasma. | nih.gov |

| C18 Reversed-Phase | Methanol and 0.1% Trifluoroacetic Acid (TFA) | Not specified | UV | Isocratic method developed for the analysis of indoline (B122111) degradation. | cetjournal.it |

Pharmacological and Biological Activities of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and more effective anticancer agents has led to the exploration of various indole (B1671886) derivatives. These compounds have demonstrated significant efficacy in targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and drug resistance. nih.govmdpi.com

Inhibition of Cell Cycle Progression (G0/G1 and G2/M phase arrest)

A critical mechanism by which many anticancer agents exert their effects is by disrupting the normal progression of the cell cycle in cancer cells, leading to cell growth arrest and, ultimately, cell death. Several derivatives of 2-((2-(1H-indol-3-yl)ethyl)amino)ethanol have been shown to induce cell cycle arrest at different phases, most notably the G0/G1 and G2/M phases.

For instance, synthetic 2,3-arylpyridylindole derivatives have demonstrated a biphasic effect on the cell cycle of A549 human lung cancer cells. At lower concentrations (0.5 μM), these compounds induce arrest in the G0/G1 phase, while at higher concentrations (2.0 μM), they cause an arrest in the G2/M phase. nih.govresearchgate.net The G0/G1 arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. frontiersin.orgmdpi.com For example, some novel ferrocene (B1249389) derivatives have been shown to induce G0/G1 arrest in hepatocellular carcinoma cells by downregulating cyclin D1 and CDK4. mdpi.com

Similarly, treatment of HCT-116 colon cancer cells with certain 2-(thiophen-2-yl)-1H-indole derivatives resulted in a significant increase in the percentage of cells in the S and G2/M phases, indicating a halt in cell division at these checkpoints. nih.gov This G2/M arrest is a common mechanism for compounds that interfere with microtubule formation. researchgate.net

Table 1: Examples of Indole Derivatives Inducing Cell Cycle Arrest

| Compound Class | Cell Line | Arrest Phase(s) | Concentration | Reference |

|---|---|---|---|---|

| 2,3-Arylpyridylindoles | A549 (Lung) | G0/G1 | 0.5 μM | nih.govresearchgate.net |

| 2,3-Arylpyridylindoles | A549 (Lung) | G2/M | 2.0 μM | nih.govresearchgate.net |

| 2-(Thiophen-2-yl)-1H-indoles | HCT-116 (Colon) | S and G2/M | Not Specified | nih.gov |

| Ferrocene derivatives | HepG-2, SMMC-7721, HuH-7 (Liver) | G0/G1 | Concentration-dependent | mdpi.com |

| Cyclohexene oxide CA | U251, A172 (Glioblastoma) | G0/G1 | Low-dose | frontiersin.org |

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com A key strategy in cancer therapy is to trigger this process in malignant cells. Indole derivatives have been shown to be potent inducers of apoptosis through various mechanisms.

A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.govmdpi.com For example, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have been found to induce the activity of caspase-3/7 in HCT-116 colon cancer cells. nih.govnih.gov The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and ultimately cell death. researchgate.netillinois.edu Studies on piceatannol, a compound with structural similarities to some indole derivatives, have shown that it induces apoptosis in human leukemic U937 cells through the proteolytic activation of caspase-3. researchgate.net

Another important aspect of apoptosis induction is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. A decrease in the expression of anti-apoptotic proteins like Bcl-2 can shift the balance towards cell death. researchgate.net For example, certain 2,3-arylpyridylindole derivatives have been observed to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

Table 2: Apoptosis Induction by Indole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Key Apoptotic Events | Reference |

|---|---|---|---|

| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | HCT-116 (Colon) | Caspase-3/7 activation | nih.govnih.gov |

| 2,3-Arylpyridylindoles | A549 (Lung) | Decreased Bcl-2 and Mcl-1 expression | nih.gov |

| Indole derivatives of ursolic acid (e.g., compound 5f) | SMMC-7721 (Hepatocarcinoma) | Decreased mitochondrial membrane potential, increased ROS | researchgate.net |

| Piceatannol | U937 (Leukemia) | Caspase-3 activation, Bcl-2 down-regulation | researchgate.net |

| Betulin acid ester derivatives | MV4-11, A549, PC-3, MCF-7 | Caspase-3/7 activation | mdpi.com |

Modulation of Tubulin Dynamics (e.g., polymerization inhibition, depolymerization enhancement)

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Targeting tubulin dynamics is a clinically validated strategy in cancer chemotherapy. Several indole-based compounds have been identified as potent tubulin inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

These compounds can disrupt microtubule function by either inhibiting their polymerization or, in some cases, enhancing their depolymerization. For example, a series of 6-aryl-3-aroyl-indole analogs were designed as inhibitors of tubulin polymerization, with one of the most potent compounds exhibiting an IC50 of 0.57 μM for tubulin polymerization inhibition. mdpi.com Arylthioindole (ATI) derivatives are another class of potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.gov The inhibition of tubulin polymerization leads to a disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis. nih.govnih.gov

Table 3: Tubulin Dynamics Modulation by Indole Derivatives

| Compound Class | Mechanism | IC50 for Tubulin Polymerization Inhibition | Reference |

|---|---|---|---|

| 6-Aryl-3-aroyl-indoles | Inhibition of polymerization | 0.57 μM (for compound 5) | mdpi.com |

| Arylthioindoles (ATIs) | Inhibition of polymerization | 3.3 μM (for ATI 3) | nih.gov |

| Indole-based chalcones | Inhibition of polymerization | 17.8 ± 0.2 μM (for compound 33b) | nih.gov |

| 2,3-Arylpyridylindoles | Inhibition of polymerization | Not specified | nih.govresearchgate.net |

Efficacy against Multidrug-Resistant Cancer Cell Lines

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. researchgate.net Some indole derivatives have shown promise in overcoming MDR.

For instance, certain 2-phenylindole (B188600) derivatives, compounds 33 and 44, have demonstrated strong growth inhibition of P-glycoprotein-overexpressing multidrug-resistant cell lines such as NCI/ADR-RES and Messa/Dx5. researchgate.net Another approach involves designing prodrugs that can circumvent resistance mechanisms. A series of GSH-responsive prodrugs derived from indole-chalcone and camptothecin (B557342) showed potent efficacy against paclitaxel-resistant HCT-116 cells. mdpi.com Furthermore, two novel fused indole derivatives were found to overcome multidrug resistance in P388/Adr cells by inhibiting the efflux of antitumor drugs like vinblastine (B1199706). medchemexpress.cn

Table 4: Activity of Indole Derivatives against Multidrug-Resistant (MDR) Cancer Cells

| Compound/Derivative Class | MDR Cell Line(s) | Mechanism/Observation | Reference |

|---|---|---|---|

| 2-Phenylindoles (compounds 33 & 44) | NCI/ADR-RES, Messa/Dx5 | Strong growth inhibition | researchgate.net |

| Indole-chalcone/camptothecin prodrugs | Paclitaxel-resistant HCT-116 | Potent efficacy (IC50 = 0.25 μM) | mdpi.com |

| Fused indoles | P388/Adr | Overcame resistance to Adriamycin, vinblastine, vincristine (B1662923) | medchemexpress.cn |

| Indole iso-quinoline hybrid (prodrug 24) | Paclitaxel-resistant colon cancer mouse model | 76% inhibition of tumor development | nih.gov |

Vacuolization Induction as a Mechanism of Action

A less common but significant mechanism of anticancer action observed with some indole derivatives is the induction of cytoplasmic vacuolization. This phenomenon is often linked to the inhibition of vacuolar-H+-ATPases (V-ATPases). V-ATPases are proton pumps that play a crucial role in maintaining the acidic environment of intracellular compartments like lysosomes. nih.govnih.gov

Inhibition of V-ATPase can lead to the accumulation of autophagosomes due to impaired fusion with lysosomes and can trigger apoptotic cell death. nih.govelsevierpure.comatlasgeneticsoncology.org An indole derivative, NiK-12192, has been identified as an effective inhibitor of V-ATPase. nih.govresearchgate.net This inhibition can enhance the cytotoxic effects of other chemotherapeutic agents. For example, NiK-12192 was shown to potentiate the antiproliferative effect of camptothecins in human colon carcinoma cell lines. nih.gov The disruption of pH homeostasis by V-ATPase inhibitors represents a promising strategy for cancer treatment. nih.govresearchgate.net

Neurodegenerative Disease Mitigation

The indole nucleus is also a key structural feature in many compounds with neuroprotective properties. Derivatives of tryptamine (B22526), which contains an indole ring, have been investigated for their potential to mitigate the pathological processes underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. walshmedicalmedia.com

The neuroprotective effects of these compounds are often attributed to their antioxidant properties, their ability to modulate neurotransmitter systems, and their anti-inflammatory activities. nih.govnih.gov For instance, indole-3-propionic acid (IPA) and its derivatives are known for their neuroprotective properties. nih.gov An N-salicyloyl tryptamine derivative, synthesized from melatonin (B1676174) and salicylic (B10762653) acid, has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury by reducing oxidative stress, preventing apoptosis, and suppressing neuroinflammation. nih.gov

In the context of Alzheimer's disease, a major therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Some phthalimide-based derivatives, which can be conceptually related to modified indole structures, have been synthesized and evaluated for their anti-acetylcholinesterase activity. nih.govnih.gov

For Parkinson's disease, which is characterized by the loss of dopaminergic neurons, compounds with antioxidant and iron-chelating properties are of interest. nih.govijpsr.com Hydrazone hybrids derived from indole-3-propionic acid and 5-methoxy-indole carboxylic acid have shown multifunctional neuroprotective effects, including antioxidant activity, inhibition of monoamine oxidase B (MAO-B), and the ability to cross the blood-brain barrier in vitro. nih.gov The neuromodulatory effects of tryptamine derivatives on brain systems also suggest their potential therapeutic applications in neurological and psychiatric disorders. frontiersin.org

Table 5: Neuroprotective Activities of Indole and Tryptamine Derivatives

| Compound/Derivative Class | Disease Model/Target | Observed Effects | Reference |

|---|---|---|---|

| N-salicyloyl tryptamine derivative (LZWL02003) | Cerebral ischemia/reperfusion | Reduced oxidative stress, apoptosis, and neuroinflammation | nih.gov |

| Indole-3-propionic acid (IPA) derivatives | General neurodegeneration | Neuroprotective | nih.gov |

| Phthalimide-based derivatives | Alzheimer's disease (target: AChE) | Acetylcholinesterase inhibition | nih.govnih.gov |

| Indole-3-propionic acid and 5-methoxy-indole carboxylic acid hydrazone hybrids | Parkinson's disease | Antioxidant, MAO-B inhibition, BBB permeability | nih.gov |

| Tryptamine | General neurological disorders | Neuromodulator | walshmedicalmedia.com |

Inhibition of Tau Aggregation in Tauopathies (e.g., Alzheimer's Disease)

The aggregation of tau protein is a central pathological hallmark of a group of neurodegenerative disorders known as tauopathies, the most common of which is Alzheimer's disease. nih.gov In the search for disease-modifying therapies, researchers have explored various compounds for their ability to inhibit this process.

Derivatives of this compound have shown promise as inhibitors of tau aggregation. nih.gov Specifically, a library of 1-benzylamino-2-hydroxyalkyl derivatives was tested for their ability to inhibit the aggregation of both amyloid-β and tau proteins. nih.gov Several of these compounds demonstrated potent inhibition of tau aggregation, with some showing between 45% and 70% inhibition at a concentration of 10 μM. nih.gov One particular derivative, compound 18, was identified as a potent and balanced dual inhibitor, with 68.3% inhibition of tau aggregation at the same concentration. nih.gov This suggests that the structural scaffold of these derivatives is a promising starting point for the development of new treatments for Alzheimer's disease and other tauopathies. nih.govnih.gov

The mechanism of inhibition is thought to involve interactions with hydrophobic regions of the tau protein that are crucial for the aggregation process. nih.gov By binding to these regions, the compounds can prevent the protein from misfolding and forming the neurotoxic aggregates that characterize these devastating diseases. nih.govnih.gov

Antimicrobial Spectrum

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antitubercular effects. This wide range of action makes them attractive candidates for the development of new antimicrobial agents, particularly in an era of increasing drug resistance.

The antibacterial properties of these indole derivatives have been evaluated against a variety of clinically relevant bacteria, including both Gram-positive and Gram-negative species. Studies have shown that these compounds can be effective against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

For instance, certain indole derivatives have shown significant activity against S. aureus and E. coli. nih.gov The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency, and for some derivatives, these values are notably low. For example, some indolylbenzo[d]imidazole derivatives have demonstrated MIC values of less than 1 µg/mL against S. aureus and MRSA. mdpi.com

The proposed mechanism of antibacterial action often involves the disruption of the bacterial cell membrane or the inhibition of essential cellular processes. nih.gov The lipophilic nature of the indole ring allows the compounds to penetrate the bacterial cell wall and membrane, leading to leakage of intracellular components and ultimately cell death. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative | Bacterium | Activity/MIC | Reference |

|---|---|---|---|

| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus | < 1 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole 3aq | Staphylococcus aureus | < 1 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole 3aa | Staphylococcus aureus | 3.9–7.8 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole 3ad | Staphylococcus aureus | 3.9–7.8 µg/mL | mdpi.com |

| Sarumine Derivative (with carboxyl group) | Staphylococcus aureus | 8 µg/mL | mdpi.com |

| Sarumine Derivative (with carboxyl group) | Escherichia coli | 16 µg/mL | mdpi.com |

In addition to their antibacterial effects, derivatives of this compound have also shown promise as antifungal agents. Fungal infections, particularly those caused by species like Aspergillus fumigatus and Candida albicans, can be life-threatening, especially in immunocompromised individuals.

Research has demonstrated the efficacy of certain indole derivatives against these fungal pathogens. nih.govresearchgate.net For example, specific derivatives have been found to inhibit the growth of C. albicans with low micromolar potency. nih.gov The antifungal mechanism may involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. mdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative | Fungus | Activity/MIC | Reference |

|---|---|---|---|

| Compound 10 | Candida albicans | 6.4 µM | nih.gov |

| Compound 10a | Candida albicans | 5.3 µM | nih.gov |

| Compound 10c | Candida albicans | 26.7 µM | nih.gov |

| Indolylbenzo[d]imidazole 3ag | Candida albicans | 3.9 µg/mL | mdpi.com |

| Indolylbenzo[d]imidazole 3aq | Candida albicans | 3.9 µg/mL | mdpi.com |

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular drugs. Derivatives of this compound have been investigated for their potential in this area.

Studies have shown that certain derivatives exhibit significant in vitro activity against M. tuberculosis H37Rv, the standard laboratory strain. nih.gov For instance, a series of 2-hydroxy-aminoalkyl derivatives of diaryloxy methano phenanthrenes, which share structural similarities, displayed MIC values ranging from 3.12 to 25 µg/ml. nih.gov Another study on dihydroquinazolinone derivatives, which can be considered related structures, also showed promising results, with some compounds having MICs as low as 2 µg/mL against the H37Rv strain. nih.gov These findings highlight the potential of this chemical scaffold in the development of novel antitubercular agents.

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. medcraveonline.com The ability to inhibit biofilm formation is therefore a crucial strategy in combating chronic and persistent infections.

Derivatives of this compound have demonstrated the ability to interfere with biofilm formation by various pathogenic bacteria. mdpi.comnih.gov For example, certain indolylbenzo[d]imidazole derivatives have been shown to effectively inhibit biofilm formation by S. aureus. mdpi.com Another study on a marine bisindole alkaloid derivative showed significant inhibition of biofilm formation in both E. coli and S. aureus. nih.gov At a concentration of 8 µg/mL, this derivative inhibited biofilm formation by 68.3% in E. coli and 82.2% in S. aureus. nih.gov

The mechanism of biofilm inhibition is often linked to the disruption of bacterial adhesion to surfaces or interference with quorum sensing, the cell-to-cell communication system that regulates biofilm development. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Beyond their antimicrobial and neuroprotective potential, derivatives of this compound have also been explored for their anti-inflammatory and immunomodulatory properties. Chronic inflammation is a key component of many diseases, and modulating the immune response can be a valuable therapeutic approach.

Studies have shown that certain related indole derivatives can exert anti-inflammatory effects through various mechanisms. nih.govnih.gov For example, some compounds have been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Others may modulate the production of pro-inflammatory cytokines or influence the activity of immune cells. nih.gov For instance, a study on a plant extract rich in mangiferin, which contains a structure with some similarities to the core of interest, demonstrated a reduction in leukocyte infiltration and the expression of pro-inflammatory cytokines in an animal model of inflammation. nih.gov While not direct derivatives, these findings suggest that the broader class of indole-containing compounds has potential in this therapeutic area.

Modulation of Pro-Inflammatory Cytokine Production (e.g., IL-6, IL-8)

Derivatives of this compound have demonstrated the ability to modulate the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). These cytokines are central to the inflammatory response, with IL-6 playing a role in the transition between acute and chronic inflammation and IL-8 being a potent chemoattractant for neutrophils. mdpi.commdpi.com

One study focused on derivatives of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine], a compound structurally related to the core of interest. By introducing various substituents at the 1, 2, and 3-positions of the indole group, researchers were able to synthesize derivatives that either enhanced or diminished pro-inflammatory cytokine production in IL-1β-stimulated human gingival fibroblasts. nih.govdocumentsdelivered.com For instance, the parent compound DPIE was found to increase IL-6 and IL-8 production by three-fold and two-fold, respectively. nih.gov This suggests that modifications to the indole structure can fine-tune the biological response, potentially leading to the development of agents that can either amplify or suppress inflammatory signals as needed. documentsdelivered.com

Another derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), was investigated for its anti-inflammatory potential. mdpi.com This compound, which incorporates an indole scaffold, was designed based on the structures of known anti-inflammatory agents. mdpi.comnih.gov IL-17, a pro-inflammatory cytokine, is known to stimulate the production of IL-6 and IL-8. mdpi.com The study of JR19 highlights the ongoing exploration of indole derivatives in modulating cytokine pathways. mdpi.com

The modulation of these cytokines is a critical area of research, as evidenced by the therapeutic use of IL-6 inhibitors in conditions like rheumatoid arthritis. nih.govnih.gov Research has shown that inhibiting IL-6 can reduce inflammation and even ameliorate associated comorbidities. nih.gov Furthermore, studies have demonstrated that phosphodiesterase inhibitors can suppress the production and release of IL-6 and IL-8 in response to inflammatory stimuli. mdpi.com

Table 1: Effect of DPIE on Pro-Inflammatory Cytokine Production

| Compound | Fold Increase in IL-6 Production | Fold Increase in IL-8 Production |

|---|---|---|

| DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] | 3 | 2 |

Data sourced from a study on IL-1β-stimulated human gingival fibroblasts. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key to the production of prostaglandins, mediators heavily involved in the inflammation pathway. nih.gov The selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov

Derivatives of the indole structure, the core of this compound, have been a focus of research for COX inhibition. For example, a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), was designed from the structures of indomethacin (B1671933) and paracetamol. nih.gov In in vitro assays, ICMD-01 demonstrated significant inhibition of the production of pro-inflammatory cytokines without showing significant inhibition of PGE2, a product of the COX pathway, in vivo. nih.gov

Other research has explored different heterocyclic compounds containing the indole moiety. A series of thiazole (B1198619) derivatives were reported as dual COX-2 and 5-LOX inhibitors. nih.gov Specifically, a diphenyl-amino thiazole compound exhibited potent inhibitory activity against COX. nih.gov Additionally, compounds incorporating both thiazole and benzothiazole (B30560) scaffolds have been shown to display selective COX-2 inhibitory activity. nih.gov The search for selective COX-2 inhibitors remains an active area of pharmaceutical research. google.com

Table 2: Examples of Indole-Related COX-2 Inhibitors

| Compound Type | Target | Reported Activity |

|---|---|---|

| Thiazole derivatives | Dual COX-2/5-LOX | IC50 values ranging from 0.09–54.09 μM for COX-2 |

| Thiazole and benzothiazole hybrids | Selective COX-2 | Displayed selective COX-2 inhibitory activity |

Data is illustrative of research in the field of indole-based COX inhibitors. nih.gov

Central Nervous System Activities

Anticonvulsant Properties (e.g., MES model)

The maximal electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity, indicating a compound's ability to prevent the spread of seizures. Several studies have investigated the anticonvulsant properties of various compounds, including those with structural similarities to indole derivatives, in the MES model among others. nih.govnih.govijbcp.com

For instance, a series of water-soluble analogues of known anticonvulsants demonstrated broad-spectrum activity in the MES test, the subcutaneous pentylenetetrazole (scPTZ) model, and the 6 Hz seizure model. nih.gov One particularly potent compound from this series, compound 14, showed a robust anticonvulsant profile with an ED50 in the MES test of 49.6 mg/kg. nih.gov This highlights the potential for developing effective anticonvulsants through structural modification. nih.govmdpi.com

Another study focused on 1-diethylamino-3-phenylprop-2-en-1-one, which afforded protection in both the MES and scPTZ screens. nih.gov The ED50 values for this compound in mice were 52.0 mg/kg in the MES test and 69.4 mg/kg in the scPTZ test. nih.gov These findings underscore the importance of these screening models in identifying lead molecules for the development of novel antiepileptic drugs. nih.govresearchgate.net

Table 3: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative (Compound 14) in Mice

| Seizure Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock (MES) | 49.6 |

| 6 Hz (32 mA) | 31.3 |

| scPTZ | 67.4 |

| 6 Hz (44 mA) | 63.2 |

Data from a study on water-soluble anticonvulsant analogues. nih.gov

Cannabinoid Receptor Ligand Activity (CB1R, CB2R)

The endocannabinoid system, which includes the cannabinoid receptors CB1 and CB2, plays a significant role in various physiological processes. windows.netmdpi.com CB1 receptors are primarily found in the central nervous system, while CB2 receptors are predominantly located in immune cells. windows.netmdpi.com Both receptors are G-protein-coupled receptors (GPCRs). mdpi.comnih.gov

Aminoalkylindoles are a recognized class of synthetic cannabinoids that act as agonists at both CB1 and CB2 receptors. windows.net The structure of this compound contains an indole core, which is a key feature of these cannabinoid receptor ligands. The activity of these compounds is dependent on their affinity for the receptors. For example, CP 55,940, a synthetic cannabinoid, shows high and roughly equal affinity for both CB1 and CB2 receptors. windows.net

The search for ligands that can modulate the endocannabinoid system is an active area of research, with ongoing efforts to identify and characterize new compounds that interact with these receptors. researchgate.netgreenleafmc.ca The development of such ligands could have therapeutic implications for a variety of conditions.

Table 4: Affinity of a Synthetic Cannabinoid for Cannabinoid Receptors

| Compound | Receptor | Ki (nM) |

|---|---|---|

| CP 55,940 | CB1 | 0.5-5.0 |

| CB2 | 0.69-2.8 |

Data illustrates the high affinity of certain synthetic cannabinoids for CB1 and CB2 receptors. windows.net

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health issue in many parts of the world. nih.govnih.gov The current treatments have limitations, driving the search for new and more effective antiparasitic agents. nih.gov

Research has identified a series of substituted indoles through phenotypic screening against T. cruzi. nih.gov Medicinal chemistry efforts were employed to optimize these compounds, aiming to improve their metabolic stability and solubility. nih.govdndi.org One of the lead compounds from this indole series demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov

The exploration of natural and synthetic compounds for anti-T. cruzi activity is a broad field. For example, oxonitrogenated derivatives of sesquiterpenes have been evaluated, with some showing activity against T. cruzi epimastigotes. mdpi.com Additionally, 1,2,3-triazole-based hybrids have been investigated, with some analogs showing potent activity against trypomastigotes and intracellular parasites. mdpi.com These studies highlight the diverse chemical scaffolds being explored in the fight against Chagas disease. mdpi.commdpi.com

Table 5: Antiparasitic Activity of a Lead Indole Compound in a Mouse Model of Chagas Disease

| Treatment Group | Outcome |

|---|---|

| Compound 2 (50 mg/kg BID) + 1-ABT | Reduction in parasite load in acute and chronic models |

| Benznidazole (100 mg/kg QD) | Standard treatment for comparison |

| Vehicle only | Control group |

Data from a proof-of-concept study on a substituted indole. nih.gov

Mechanistic Investigations and Molecular Interactions of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Derivatives

Molecular Target Identification and Validation

The biological activities of indole (B1671886) derivatives are realized through their interaction with specific molecular targets. Research has identified several key proteins and pathways that are modulated by compounds related to 2-((2-(1H-indol-3-yl)ethyl)amino)ethanol.

Tubulin: A significant number of indole-based compounds have been identified as inhibitors of tubulin polymerization. nih.govtandfonline.comeurekaselect.com Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for critical cellular processes, including mitosis. eurekaselect.commanipal.edu By interfering with microtubule dynamics, these inhibitors can arrest the cell cycle and induce apoptosis in cancer cells. nih.gov Various classes of indole derivatives, including aroylindoles, arylthioindoles, and analogues of natural products like combretastatin (B1194345) A-4, have demonstrated potent tubulin polymerization inhibition. tandfonline.comnih.gov For instance, certain arylthioindole derivatives with a 3-(3,4,5-trimethoxyphenyl)thio moiety showed high activity as tubulin polymerization inhibitors, with IC₅₀ values in the low micromolar range (2.0–4.5 µM). tandfonline.com The indole scaffold itself is considered a "privileged group" for targeting the colchicine-binding site of tubulin. nih.gov

IL-1R1 (Interleukin-1 Receptor, Type I): The interleukin-1β (IL-1β) signaling pathway is central to inflammatory processes. A derivative, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), was identified through virtual screening as a modulator of the IL-1β pathway. nih.gov This compound was found to enhance the binding affinity of IL-1β to its receptor, IL-1R1. nih.gov This interaction synergistically increases the production of pro-inflammatory molecules like IL-6 and IL-8 in primary human oral cells. nih.govnih.gov This suggests that specific indole derivatives can act as molecular probes or modulators of cytokine signaling pathways. nih.gov

Cdk4-cyclin D1: The cyclin D1-CDK4 complex is a crucial regulator of the G1 phase of the cell cycle, and its overexpression is common in many cancers. nih.govnih.gov While direct inhibition by this compound itself is not explicitly detailed, the broader class of indole-containing compounds has been explored for anti-cancer properties that often involve cell cycle machinery. nih.gov The Cdk4-cyclin D1 complex drives cell cycle progression by phosphorylating the retinoblastoma protein (Rb), making it a key therapeutic target. nih.gov The development of inhibitors for this complex is an active area of research, and privileged scaffolds like indole are often employed in inhibitor design.

RSH (RelA/SpoT Homologue) Proteins: In bacteria, RSH enzymes are responsible for synthesizing the alarmones (p)ppGpp, which are key regulators of the stringent response, an adaptation to nutritional stress. nih.govfrontiersin.org Indole itself has been shown to be involved in regulating bacterial processes, including those influenced by the stringent response. nih.gov For example, studies in E. coli have shown that (p)ppGpp, synthesized by RSH proteins, positively regulates the production of indole under certain glucose conditions. nih.gov This highlights a role for indole structures in complex bacterial signaling networks, making the associated enzymes potential targets for antimicrobial strategies.

Computational Approaches and Molecular Modeling

Computational methods are indispensable tools for predicting and analyzing the molecular interactions that underpin the biological activity of this compound derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been applied to understand how indole derivatives interact with their targets.

Interaction with IL-1R1: Docking studies were performed to predict the binding pose of DPIE at the interface of IL-1β and IL-1R1. nih.govnih.gov The simulations identified two potential binding sites, S1 and S2. nih.gov A potential docking model showed that DPIE could form a hydrogen bond with the residue Glu129 of the IL-1R1 receptor, providing a structural hypothesis for its ability to enhance the binding of IL-1β to the receptor. nih.gov

Interaction with Tubulin: For indole-based tubulin inhibitors, molecular docking has been used to rationalize their mechanism of action. nih.gov Docking of combretastatin A-4 analogues containing an indole scaffold into the colchicine (B1669291) binding site of tubulin (PDB code: 1SA0) revealed key interactions. The trimethoxyphenyl (TMP) group often present in these derivatives forms a hydrogen bond with CYSβ241, while the indole ring engages in hydrophobic interactions with residues such as LEUβ248, LEUβ255, ASNβ258, and METβ259. nih.gov

Other Targets: Docking simulations of a related indole derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, predicted its affinity for targets such as Thromboxane-A synthase (TXAS) and lysosomal protective protein (LLP), suggesting a potential for polypharmacology. mdpi.com The results for this compound are summarized in the table below.

Table 1: Molecular Docking Results for an Indole-Thioxothiazolidinone Derivative This interactive table summarizes the predicted binding affinities of Les-6614 with various protein targets.

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Thromboxane-A synthase (TXAS) | 5CXL | -8.1 |

| Lysosomal protective protein (LLP) | 5M5F | -7.5 |

Theoretical studies that calculate the electronic structure of a molecule provide insights into its intrinsic properties and reactivity. The indole ring is an electron-rich aromatic system, which influences its chemical behavior and biological interactions. While specific theoretical studies on the electronic structure of this compound were not found, the general characteristics of the indole scaffold are well-understood. The high electron density makes it prone to electrophilic substitution and allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological targets.

Enzymatic Inhibition Kinetic Studies

Kinetic studies are essential for quantifying the potency of an inhibitor and understanding its mechanism of action (e.g., competitive, non-competitive).

For indole derivatives targeting tubulin, inhibition is often quantified by an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the polymerization rate by 50%.

One study on sulfur-spaced indole derivatives designed as combretastatin A-4 analogues reported potent inhibition of tubulin polymerization. nih.gov The most active compound, a 7-heterocyclyl-1H-indole derivative, exhibited an IC₅₀ value of 0.58 ± 0.06 µM. nih.gov

Another series of 3-formyl-2-phenylindoles was evaluated for tubulin polymerization inhibition. The most active compound in this series displayed an IC₅₀ value of 1.5 µM. tandfonline.com

These kinetic data are vital for structure-activity relationship (SAR) studies, helping to guide the design of more potent inhibitors. For example, in arylthioindoles, the presence of a 3,4,5-trimethoxy substitution on the phenylthio group was found to be critical for potent activity. tandfonline.com

Table 2: Tubulin Polymerization Inhibition by Indole Derivatives This interactive table presents the inhibitory concentrations (IC₅₀) for different classes of indole derivatives against tubulin polymerization.

| Derivative Class | Specific Moiety | IC₅₀ (µM) |

|---|---|---|

| Arylthioindoles | 3-(3,4,5-trimethoxyphenyl)thio | 2.0 - 4.5 |

| 3-Formyl-2-phenylindoles | - | 1.5 |

Compound Reference Table

In Vivo Efficacy and Preclinical Evaluation of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Analogues

Assessment in Murine Xenograft Models for Anticancer Efficacy

The in vivo anticancer efficacy of novel therapeutic agents is frequently evaluated using murine xenograft models, where human cancer cells are implanted into immunodeficient mice. nih.govnih.gov This approach allows for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing crucial data on therapeutic potential. nih.govnih.gov While direct studies on 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol are not extensively documented in publicly available research, the evaluation of its structural analogues, particularly those based on the indole (B1671886) scaffold, offers significant insights.

The indole nucleus is a "privileged motif" in the design of anticancer agents, with numerous derivatives demonstrating significant cytotoxic activity. researchgate.netmdpi.com Research into tryptamine (B22526) derivatives has revealed promising antitumor effects. For instance, novel synthetic tryptamine derivatives have been investigated for their in vitro growth inhibitory concentrations against various cancer cell lines. nih.gov One such study synthesized a series of tryptamine derivatives, with some compounds showing selective activity against leukemic and solid tumor models. nih.gov For example, a tryptamine-azelayl derivative (compound 13 in the study) was active against myeloid and lymphoblastic leukemia cell lines and showed a selective effect against the HT29 colon cancer cell line. nih.gov Another derivative (compound 14) displayed marked cytotoxicity against several solid tumor cell lines, including A431 (skin), HT29 (colon), IGROV1 (ovarian), and U2OS (osteosarcoma). nih.gov

Furthermore, new indole-based tyrphostin derivatives have been synthesized and evaluated for their antiproliferative efficacy in various cancer models, including HCT-116 colorectal carcinoma cells. nih.govnih.gov Some of these derivatives exhibited potent anticancer activity, with IC50 values in the sub-micromolar range, surpassing the efficacy of established multikinase inhibitors like sorafenib (B1663141) and gefitinib (B1684475) in certain cell lines. nih.gov The anticancer mechanisms of these indole derivatives often involve the induction of apoptosis and the inhibition of angiogenesis. nih.govnih.gov

The table below summarizes representative findings for tryptamine analogues in anticancer studies.

| Compound Type | Cancer Model | Key Findings |

| Tryptamine-azelayl derivative (Compound 13) | HT29 (Colon Cancer) Xenograft | Maintained biological activity against colon cancer models. nih.gov |

| Tryptamine-azelayl derivative (Compound 14) | A431, HT29, IGROV1, U2OS Xenografts | Showed marked cytotoxicity on all solid tumor lines tested. nih.gov |

| Indole-based Tyrphostin (Compound 2a) | HCT-116 (Colorectal Carcinoma) Xenograft | Inhibited tumor cell proliferation at sub-micromolar concentrations. nih.gov |

| Indole-based Tyrphostin (Compound 3a) | 518A2 (Melanoma) Xenograft | Demonstrated high activity against melanoma cells. nih.gov |

These findings underscore the potential of the tryptamine and indole core structures, integral to this compound, as a foundation for the development of novel anticancer agents. The functionalization of the tryptamine scaffold appears to be a promising strategy for enhancing cytotoxic and selective activity against various cancer types.

Pharmacological Evaluation in Disease-Specific Animal Models (e.g., anticonvulsant, anti-inflammatory, anti-parasitic)

Beyond cancer, analogues of this compound, which contain the tryptamine and ethanolamine (B43304) functionalities, have been explored for a range of other pharmacological activities.

Anticonvulsant Activity:

The N-(2-hydroxyethyl) moiety, present in the subject compound, is a key feature in several molecules investigated for anticonvulsant properties. A series of novel N-(2-hydroxyethyl)amide derivatives were synthesized and screened for their anticonvulsant activities using the maximal electroshock (MES) test in mice. nih.gov This test is a well-established model for identifying compounds with efficacy against generalized tonic-clonic seizures. nih.gov Certain long-chain fatty acid amides, such as N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide, demonstrated significant anticonvulsant activity and low neurotoxicity. nih.gov These compounds were also effective against seizures induced by various chemical convulsants, suggesting a broad spectrum of activity. nih.gov

Similarly, N-(2-hydroxyethyl) cinnamamide (B152044) derivatives have shown promise. nih.gov Specifically, N-(2-hydroxyethyl) cinnamamide and its 3-fluorophenyl analogue exhibited potent anticonvulsant activity in the MES test, with protective indices significantly greater than that of the established antiepileptic drug carbamazepine. nih.gov

The table below presents data on the anticonvulsant activity of representative N-(2-hydroxyethyl) analogues.

| Compound | Animal Model | Test | Efficacy (ED50) |

| N-(2-hydroxyethyl)decanamide | Mice | MES | 22.0 mg/kg |

| N-(2-hydroxyethyl)palmitamide | Mice | MES | 23.3 mg/kg |

| N-(2-hydroxyethyl)stearamide | Mice | MES | 20.5 mg/kg |

| N-(2-hydroxyethyl) cinnamamide | Mice | MES | 17.7 mg/kg |

| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | Mice | MES | 17.0 mg/kg |

Anti-inflammatory Activity:

The indole core is a well-known scaffold for anti-inflammatory agents, with indomethacin (B1671933) being a classic example. researchgate.net Modern research continues to explore indole derivatives for this purpose. For instance, a study on indole-imidazolidine derivatives demonstrated significant anti-inflammatory effects in murine models of inflammation, such as the carrageenan-induced peritonitis model. nih.gov These compounds were found to reduce leukocyte migration and the levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

Another study investigated a series of indole-2-one derivatives and found that some compounds exhibited potent anti-inflammatory activity by inhibiting the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net One of the lead compounds also showed significant protection in an LPS-induced septic death model in mice, highlighting its potential for treating acute inflammatory conditions. researchgate.net The anti-inflammatory effects of various ethanol (B145695) extracts containing diverse compounds have also been demonstrated in models like carrageenan-induced paw edema. nih.govresearchgate.net

The following table summarizes the anti-inflammatory findings for representative indole analogues.

| Compound Type | Animal Model | Key Findings |

| Indole-imidazolidine derivative (LPSF/NN-52) | Mice (Peritonitis model) | Reduced leukocyte migration and pro-inflammatory cytokines. nih.gov |

| Indole-imidazolidine derivative (LPSF/NN-56) | Mice (Peritonitis model) | Reduced leukocyte migration and pro-inflammatory cytokines. nih.gov |

| Indole-2-one derivative (Compound 7i) | Mice (LPS-induced sepsis) | Provided significant protection from septic death. researchgate.net |

| Indole-2-one derivative (Compound 8e) | Macrophages (in vitro) | Inhibited the expression of TNF-α, IL-6, COX-2, and iNOS. researchgate.net |

Anti-parasitic Activity:

Tryptamine and its derivatives have been investigated for their potential against various parasites. The structural similarity of tryptamine to serotonin (B10506) means that it can interfere with serotonergic pathways in parasites, which are crucial for their neuromuscular function.

In one study, various extracts of Ajuga bracteosa, which contains a variety of phytochemicals, were evaluated for their anti-leishmanial activity. nih.gov The n-hexane and ethanol extracts showed significant inhibition of both the promastigote and amastigote forms of Leishmania. nih.gov While not a direct study of tryptamine analogues, it points to the potential of natural product scaffolds in anti-parasitic drug discovery.

More directly, research into synthetic chemical libraries has identified compounds with broad-spectrum anti-parasitic properties. Some molecules have shown inhibitory effects against Leishmania spp., Trypanosoma brucei, and Trypanosoma cruzi. nih.gov These findings suggest that the core tryptamine structure could be a valuable starting point for developing novel agents against trypanosomatid infections.

The table below presents representative findings for compounds with anti-parasitic activity.

| Compound/Extract | Parasite | Activity |

| Ajuga bracteosa n-hexane extract | Leishmania (promastigote) | 63.18 ± 2.29% inhibition |

| Ajuga bracteosa n-hexane extract | Leishmania (amastigote) | 58.44 ± 1.61% inhibition |

| Ajuga bracteosa ethanol extract | Leishmania (promastigote) | 57.20 ± 1.19% inhibition |

| Ajuga bracteosa ethanol extract | Leishmania (amastigote) | 48.39 ± 1.09% inhibition |

Toxicological Assessment and Safety Profiling of 2 2 1h Indol 3 Yl Ethyl Amino Ethanol Derivatives

Acute Toxicity Studies (e.g., in rodent models)